molecular formula C14H15BrN4O4 B3453831 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE

2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE

Cat. No.: B3453831
M. Wt: 383.20 g/mol
InChI Key: UMRUYZPZVZIVKO-UHFFFAOYSA-N
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Description

2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazole ring.

    Introduction of the bromine and nitro groups: Bromination and nitration reactions are carried out using bromine and nitric acid, respectively, to introduce the bromine and nitro groups onto the pyrazole ring.

    Attachment of the methoxyphenyl group: This step involves the reaction of the intermediate compound with 4-methoxybenzyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.

    Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine and methoxyphenyl groups can also contribute to the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE: Similar structure but lacks the methyl group on the pyrazole ring.

    2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE: Similar structure but has a chlorine atom instead of bromine.

    2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(4-HYDROXYPHENYL)METHYL]ACETAMIDE: Similar structure but has a hydroxyl group instead of a methoxy group on the phenyl ring.

Uniqueness

The presence of the bromine atom, nitro group, and methoxyphenyl group in 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE contributes to its unique chemical properties and potential applications. These functional groups can influence the compound’s reactivity, biological activity, and binding affinity for molecular targets, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O4/c1-9-13(15)14(19(21)22)17-18(9)8-12(20)16-7-10-3-5-11(23-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRUYZPZVZIVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCC2=CC=C(C=C2)OC)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE
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2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE
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2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE
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2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE
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2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE
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2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE

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